molecular formula C22H25FN2O2 B5528899 N-benzyl-N-ethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

N-benzyl-N-ethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

Cat. No. B5528899
M. Wt: 368.4 g/mol
InChI Key: QZQCVDVMPWPLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including those related to "N-benzyl-N-ethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide," involves complex chemical processes designed to introduce specific functional groups that impart desired properties to the compound. For instance, the synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives highlight the intricate steps involved in producing piperidine compounds with significant biological activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a critical role in determining their chemical behavior and interaction with biological systems. Studies on closely related piperazine compounds reveal that similar molecular structures can exhibit different intermolecular interactions, significantly affecting their chemical and physical properties (Mahesha et al., 2019).

properties

IUPAC Name

N-benzyl-N-ethyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O2/c1-2-24(15-17-7-4-3-5-8-17)22(27)19-9-6-14-25(16-19)21(26)18-10-12-20(23)13-11-18/h3-5,7-8,10-13,19H,2,6,9,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQCVDVMPWPLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-ethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

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